Ethyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-7-carboxylate is a complex organic compound notable for its potential applications in medicinal chemistry and material science. This compound belongs to the class of pyrrolo[2,1-f][1,2,4]triazines, which are characterized by their unique bicyclic structure that incorporates both pyrrole and triazine rings. The presence of a chlorine atom at the 4-position enhances its reactivity and potential biological activity.
This compound can be sourced from various chemical suppliers and research laboratories specializing in organic synthesis. It is classified under heterocyclic compounds due to its incorporation of nitrogen atoms within its ring structure. The compound's molecular formula is , with a CAS Number of 1120214-92-7 .
The synthesis of Ethyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-7-carboxylate typically involves several steps:
Technical details regarding specific reaction conditions such as temperature, solvent choice, and catalysts are crucial for optimizing yield and purity .
The molecular structure of Ethyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-7-carboxylate features a bicyclic system with distinct functional groups:
The compound exhibits a planar structure conducive to π-π stacking interactions, which may influence its biological activity. Detailed structural data can be obtained through techniques such as X-ray crystallography or NMR spectroscopy .
Ethyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-7-carboxylate is reactive due to the presence of both electrophilic and nucleophilic sites. Potential reactions include:
These reactions are typically conducted under controlled conditions to minimize side products and maximize yields .
Analytical techniques such as HPLC or mass spectrometry are often employed to assess purity and confirm identity .
Ethyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-7-carboxylate has several promising applications:
Research into this compound continues to expand its potential applications across various scientific fields .
Bicyclic nitrogen-containing heterocycles represent a cornerstone of modern drug design due to their structural mimicry of endogenous purines and versatility in modulating biological targets. The pyrrolo[2,1-f][1,2,4]triazine scaffold—a fused [6,5]-bicyclic system featuring bridgehead nitrogen atoms—was first synthesized in the late 1970s but remained underutilized until the 1990s. Its emergence coincided with the urgent need for novel kinase inhibitors during the early 2000s targeted therapy revolution. Unlike traditional purine isosteres, this scaffold offers distinct advantages: enhanced metabolic stability, tunable electronics via position-specific substitutions, and a rigid planar conformation that facilitates deep engagement with enzyme binding pockets. Its incorporation into clinical agents like avapritinib (for gastrointestinal stromal tumors) underscores its translational impact [3] [5] [8].
The pyrrolo[2,1-f][1,2,4]triazine core serves as a "privileged scaffold" due to its exceptional adaptability across diverse therapeutic targets. Notable examples include:
Key physicochemical and spatial properties underpin the scaffold’s druglikeness:
Strategic substitution at C-4 and C-7 positions maximizes synthetic versatility and target affinity:
Table 1: Representative Pyrrolo[2,1-f][1,2,4]triazine Derivatives with Key Substitutions
Compound Name | CAS Number | Molecular Weight | Molecular Formula | Primary Modification |
---|---|---|---|---|
Ethyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-7-carboxylate | 1356016-43-7 | 225.63 | C₉H₈ClN₃O₂ | C-4 Cl, C-7 COOEt |
Ethyl pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate | 1356016-44-8 | 191.19 | C₉H₉N₃O₂ | Unmodified C-4, C-7 COOEt |
Methyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-7-carboxylate | - | 211.60 | C₈H₆ClN₃O₂ | C-4 Cl, C-7 COOMe |
4-Chloropyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid | - | 197.59 | C₇H₄ClN₃O₂ | C-4 Cl, C-7 COOH |
Table 2: Reactivity Profile of Ethyl 4-Chloropyrrolo[2,1-f][1,2,4]triazine-7-carboxylate
Reaction Type | Conditions | Product | Application |
---|---|---|---|
Nucleophilic Substitution | Amines (R-NH₂), 60–80°C, base | 4-Aminopyrrolotriazine-7-carboxylates | Kinase inhibitor intermediates |
Hydrolysis | NaOH/H₂O, reflux | 4-Chloropyrrolotriazine-7-carboxylic acid | Chelating motifs for metalloenzymes |
Cross-Coupling | Pd-catalyzed Suzuki-Miyaura | 4-Arylpyrrolotriazine-7-carboxylates | EGFR/HER2 inhibitors |
Reduction | H₂/Pd-C or LiAlH₄ | 4-Chloro-7-(hydroxymethyl)pyrrolotriazine | Prodrug derivatives |
The dominance of C-4 chlorination and C-7 esterification in commercial building blocks (e.g., CAS 1356016-43-7) reflects their synergistic roles: chlorine enables late-stage diversification, while the ethyl ester offers a cost-effective handle for hydrolytic activation or further transformation [2] [7] [9]. This functionalization pattern aligns with industry demand for modular scaffolds in high-throughput analog synthesis.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1